Azaribine

Catalog No.
S520005
CAS No.
2169-64-4
M.F
C14H17N3O9
M. Wt
371.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaribine

CAS Number

2169-64-4

Product Name

Azaribine

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C14H17N3O9

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)/t9-,11-,12-,13-/m1/s1

InChI Key

QQOBRRFOVWGIMD-OJAKKHQRSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

2-beta-D-ribofuranosyl-as-triazine-3,5(2H,4H)-dione 2',3',5'-triacetate, 6-azauridine triacetate, azaribine, CB 304, CB-304, triacetyl azauridine, triacetyl-6-azauridine, Triazure

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Azaribine is 371.0965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Uridine - Supplementary Records. It belongs to the ontological category of N-glycosyl-1,2,4-triazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity

Azaribine has shown antiviral properties against a range of viruses, including:

  • Herpesviruses: Studies have demonstrated that Azaribine can inhibit the replication of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and cytomegalovirus (CMV) [].
  • Hepatitis B virus (HBV): Research suggests Azaribine may be effective in suppressing HBV replication, potentially offering a therapeutic option for chronic hepatitis B infection [].

Anti-Cancer Properties

Azaribine's ability to disrupt DNA synthesis makes it a potential candidate for cancer treatment. Research has investigated its effectiveness against various cancers, including:

  • Leukemia: Studies have shown Azaribine's potential to induce cell death in some types of leukemia [].
  • Solid tumors: While Azaribine alone might have limited efficacy against solid tumors, research explores its use in combination with other therapies to improve treatment outcomes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

371.0965

LogP

-0.2 (LogP)

Appearance

Solid powder

Melting Point

100.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K1U80DO9EB

Pharmacology

Azaribine is the triacetate salt of azauridine, a synthetic triazine nucleoside derivative possessing antineoplastic and anti-psoriatic activity. After metabolism to 6-azauridine-5-prime monophosphate, 6-Azauridine inhibits de novo pyrimidine biosynthesis and its 5-prime triphosphate metabolite gets incorporated into RNA, thereby preventing RNA synthesis.

MeSH Pharmacological Classification

Dermatologic Agents

Other CAS

2169-64-4

Wikipedia

Azaribine

Dates

Modify: 2023-08-15
1: Morrey JD, Smee DF, Sidwell RW, Tseng C. Identification of active antiviral compounds against a New York isolate of West Nile virus. Antiviral Res. 2002 Jul;55(1):107-16. PubMed PMID: 12076755.
2: Zhou J, Riley CM, Schowen RL. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system. J Pharm Biomed Anal. 2001 Dec;26(5-6):701-16. PubMed PMID: 11600283.
3: Zhou J, Shearer EC, Hong J, Riley CM, Schowen RL. Automated analytical systems for drug development studies. V. A system for enzyme kinetic studies. J Pharm Biomed Anal. 1996 Sep;14(12):1691-8. PubMed PMID: 8887716.
4: Riley CM, Mummert MA, Zhou J, Schowen RL, Vander Velde DG, Morton MD, Slavik M. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharm Res. 1995 Sep;12(9):1361-70. PubMed PMID: 8570536.
5: Merkel PA, Letourneau EN, Polisson RP. Investigational agents for rheumatoid arthritis. Rheum Dis Clin North Am. 1995 Aug;21(3):779-96. Review. PubMed PMID: 8619099.
6: Drell W, Welch AD. Azaribine-homocystinemia-thrombosis in historical perspective. Pharmacol Ther. 1989;41(1-2):195-206. Review. PubMed PMID: 2469090.
7: Alper JC, Wiemann MC, Rueckl FS, McDonald CJ, Calabresi P. Rationally designed combination chemotherapy for the treatment of patients with recalcitrant psoriasis. J Am Acad Dermatol. 1985 Oct;13(4):567-77. PubMed PMID: 2416788.
8: Slavik M, Blanc O, Smith KJ, Slavik J. 6-azauridine triacetate induced hyper beta-alaninemia and its decrease by administration of pyridoxine. J Nutr Sci Vitaminol (Tokyo). 1983 Oct;29(5):631-5. PubMed PMID: 6198500.
9: Slavik M, Smith KJ, Blanc O. Decrease of serum pyridoxal phosphate levels and homocystinemia after administration of 6-azauridine triacetate and their prevention by administration of pyridoxine. Biochem Pharmacol. 1982 Dec 15;31(24):4089-92. PubMed PMID: 6186258.
10: McDonald CJ. The uses of systemic chemotherapeutic agents in psoriasis. Pharmacol Ther. 1981;14(1):1-24. Review. PubMed PMID: 7033998.
11: Groth O. [Cytostatic therapy of psoriasis]. Lakartidningen. 1979 Oct 24;76(43):3770-1. Swedish. PubMed PMID: 583353.
12: Raab W, Gmeiner B, Muckenhuber P. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods. Arch Dermatol Res. 1977 Dec 27;260(3):257-9. PubMed PMID: 203231.
13: Doolittle CH, McDonald CJ, Calabresi P. Pharmacological studies of neurotoxicity in patients with psoriasis treated with azaribine, utilizing high-pressure liquid chromatography. J Lab Clin Med. 1977 Nov;90(5):773-85. PubMed PMID: 578521.
14: Kovach JS. High-resolution chromatography provides the answer to the 15-year-old problem of azaribine toxicity. J Lab Clin Med. 1977 Nov;90(5):771-2. PubMed PMID: 578520.
15: Shupack JL, Grieco AJ, Epstein AM, Sansaricq C, Snyderman SE. Azaribine, homocystinemia, and thrombosis. Arch Dermatol. 1977 Sep;113(9):1301-2. PubMed PMID: 578401.
16: Grieco AJ. Homocystinuria: pathogenetic mechanisms. Am J Med Sci. 1977 Mar-Apr;273(2):120-32. Review. PubMed PMID: 324277.
17: Cornell RC, Milstein HG, Fox RM, Stoughton RB. Anemia of azaribine in the treatment of psoriasis. Arch Dermatol. 1976 Dec;112(12):1717-23. PubMed PMID: 1036874.
18: Bergstresser PR, Schreiber SH, Weinstein GD. Systemic chemotherapy for psoriasis: a national survey. Arch Dermatol. 1976 Jul;112(7):977-81. PubMed PMID: 947151.
19: Moschella SL. Chemotherapy of psoriasis: ten years of experience. Int J Dermatol. 1976 Jun;15(5):373-8. PubMed PMID: 946966.
20: Guidelines for use of azaribine in treatment of psoriasis. Arch Dermatol. 1976 Mar;112(3):388-90. PubMed PMID: 946586.

Explore Compound Types